molecular formula C9H13NO2S B1599516 2-(Azaniumylmethyl)-4,5-dimethoxybenzenethiolate CAS No. 21407-29-4

2-(Azaniumylmethyl)-4,5-dimethoxybenzenethiolate

Cat. No. B1599516
CAS RN: 21407-29-4
M. Wt: 199.27 g/mol
InChI Key: DCKCQYODBXYOFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include other names (such as common names or synonyms), the type of compound (organic, inorganic, etc.), and its role or uses.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the reactants used, the conditions required (temperature, pressure, catalysts, etc.), and the mechanism of the reaction.



Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants and products, the conditions required, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and various spectroscopic properties. It also includes understanding how these properties relate to the compound’s structure and composition.


Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves identifying areas where further research is needed. It could include potential applications, synthesis methods, or properties that have not yet been fully explored.


properties

IUPAC Name

2-(azaniumylmethyl)-4,5-dimethoxybenzenethiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-11-7-3-6(5-10)9(13)4-8(7)12-2/h3-4,13H,5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKCQYODBXYOFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C[NH3+])[S-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426746
Record name ZINC02512498
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azaniumylmethyl)-4,5-dimethoxybenzenethiolate

CAS RN

21407-29-4
Record name ZINC02512498
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azaniumylmethyl)-4,5-dimethoxybenzenethiolate
Reactant of Route 2
2-(Azaniumylmethyl)-4,5-dimethoxybenzenethiolate
Reactant of Route 3
2-(Azaniumylmethyl)-4,5-dimethoxybenzenethiolate
Reactant of Route 4
Reactant of Route 4
2-(Azaniumylmethyl)-4,5-dimethoxybenzenethiolate
Reactant of Route 5
2-(Azaniumylmethyl)-4,5-dimethoxybenzenethiolate
Reactant of Route 6
2-(Azaniumylmethyl)-4,5-dimethoxybenzenethiolate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.